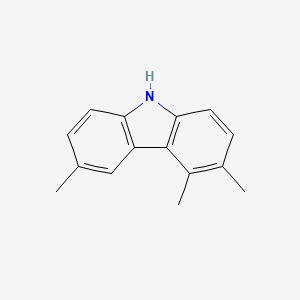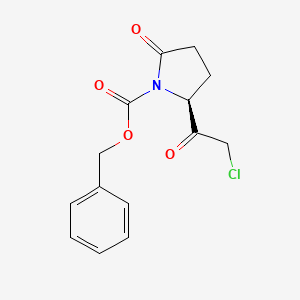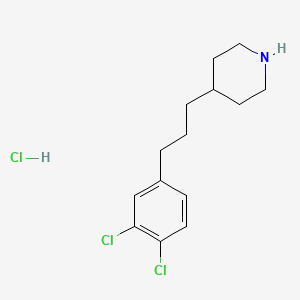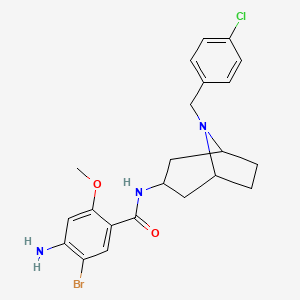![molecular formula C23H35N3O9 B14436158 N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid CAS No. 77869-77-3](/img/structure/B14436158.png)
N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a diazinane ring, a phenyl group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Attachment of the butyl group: This step involves the alkylation of the diazinane ring using butyl halides in the presence of a base.
Introduction of the phenylpropanamide group: This can be done through an amide coupling reaction between the diazinane derivative and phenylpropanoyl chloride.
Formation of the oxalic acid moiety: The final step involves the reaction of the intermediate compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the diazinane ring or phenyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, alcohols, amines, in the presence of suitable catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid involves its interaction with specific molecular targets and pathways. The diazinane ring and phenyl group may interact with enzymes or receptors, modulating their activity. The oxalic acid moiety may contribute to the compound’s ability to chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylacetamide
- N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylbutanamide
- N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpentanamide
Uniqueness
N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid is unique due to the presence of the oxalic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77869-77-3 |
|---|---|
Molecular Formula |
C23H35N3O9 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid |
InChI |
InChI=1S/C19H31N3O.2C2H2O4/c1-3-5-12-20-13-9-14-21(17-20)15-16-22(19(23)4-2)18-10-7-6-8-11-18;2*3-1(4)2(5)6/h6-8,10-11H,3-5,9,12-17H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
ATXAXBMUSYSSCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCN(C1)CCN(C2=CC=CC=C2)C(=O)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


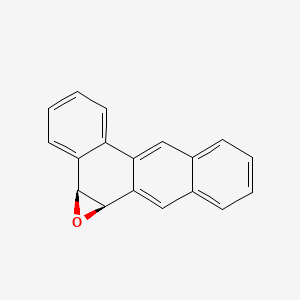
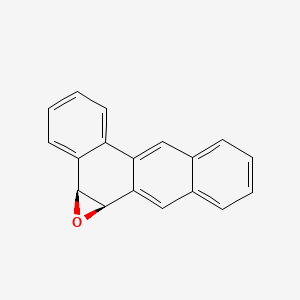
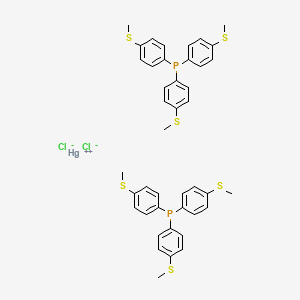
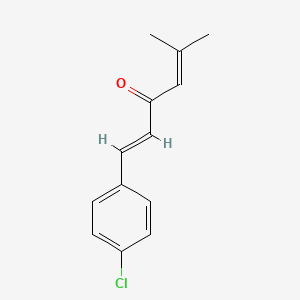
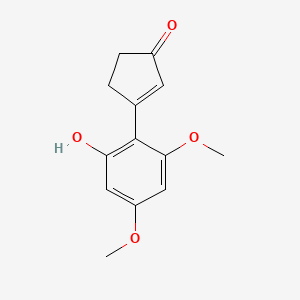
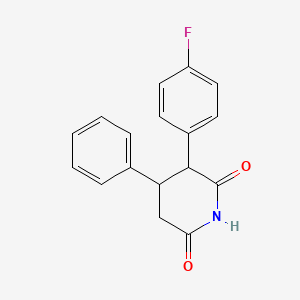
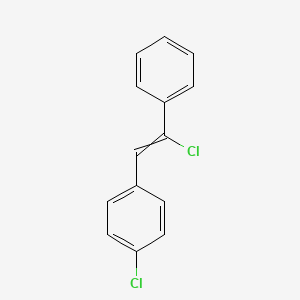
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
